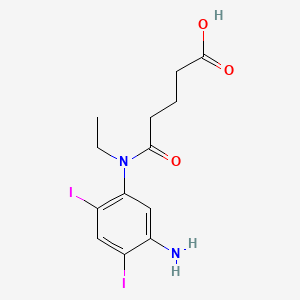
3'-Amino-4',6'-diiodo-N-ethyl-glutaranilic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Amino-4’,6’-diiodo-N-ethyl-glutaranilic acid is a complex organic compound characterized by the presence of amino, diiodo, and ethyl groups attached to a glutaranilic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amino-4’,6’-diiodo-N-ethyl-glutaranilic acid typically involves multiple steps, starting with the iodination of a precursor molecule. The process may include:
Iodination: Introduction of iodine atoms to the aromatic ring using iodine and an oxidizing agent.
Amination: Introduction of the amino group through a nucleophilic substitution reaction.
Ethylation: Addition of the ethyl group via an alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactions with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3’-Amino-4’,6’-diiodo-N-ethyl-glutaranilic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The diiodo groups can be reduced to form deiodinated products.
Substitution: The amino and diiodo groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halides and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce deiodinated compounds.
Aplicaciones Científicas De Investigación
3’-Amino-4’,6’-diiodo-N-ethyl-glutaranilic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3’-Amino-4’,6’-diiodo-N-ethyl-glutaranilic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the diiodo groups may participate in halogen bonding. These interactions can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3’-Amino-4’,6’-diiodo-N-methyl-glutaranilic acid: Similar structure but with a methyl group instead of an ethyl group.
3’-Amino-4’,6’-diiodo-N-propyl-glutaranilic acid: Contains a propyl group instead of an ethyl group.
Uniqueness
3’-Amino-4’,6’-diiodo-N-ethyl-glutaranilic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both amino and diiodo groups allows for diverse chemical reactivity and interactions with biological molecules.
Propiedades
Número CAS |
37934-66-0 |
|---|---|
Fórmula molecular |
C13H16I2N2O3 |
Peso molecular |
502.09 g/mol |
Nombre IUPAC |
5-(5-amino-N-ethyl-2,4-diiodoanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C13H16I2N2O3/c1-2-17(12(18)4-3-5-13(19)20)11-7-10(16)8(14)6-9(11)15/h6-7H,2-5,16H2,1H3,(H,19,20) |
Clave InChI |
XXEICVQAMIHOON-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=C(C=C(C(=C1)N)I)I)C(=O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


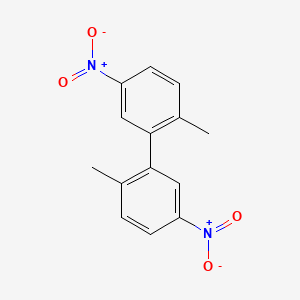

![1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14678018.png)
![Benzene, 1-[(1-chloroethyl)sulfinyl]-4-methyl-](/img/structure/B14678035.png)
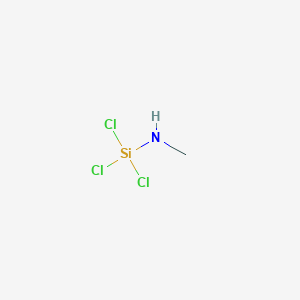

![(2S,3S)-Spiro[cyclopropane-1,9'-fluorene]-2,3-dicarboxylic acid](/img/structure/B14678043.png)
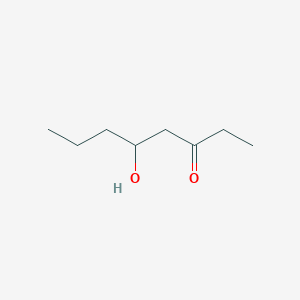
![2,2'-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one]](/img/structure/B14678057.png)
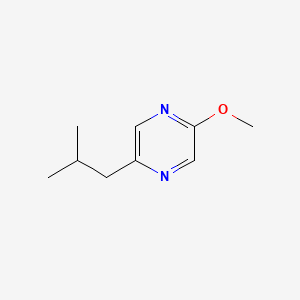
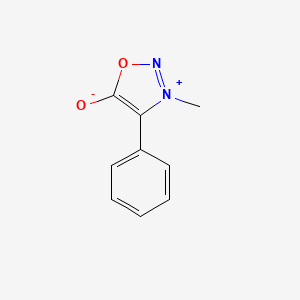
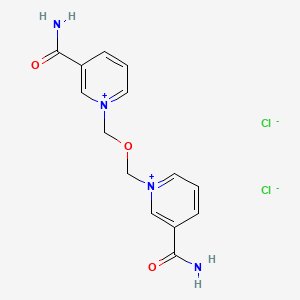
![4-Methyl-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14678091.png)

